An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene
An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for 9-(2-Biphenylyl)-10-bromoanthracene. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.[3][4]
Chemical Structure and Properties
9-(2-Biphenylyl)-10-bromoanthracene is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.
Table 1: Chemical and Physical Properties of 9-(2-Biphenylyl)-10-bromoanthracene
| Property | Value |
| Molecular Formula | C₂₆H₁₇Br[5][6][7][8] |
| Molecular Weight | 409.33 g/mol [5][6][8] |
| CAS Number | 400607-16-1[1][6][7] |
| IUPAC Name | 9-bromo-10-(2-phenylphenyl)anthracene[5] |
| Synonyms | 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene[5] |
| Purity (Typical) | >98.0%[1][6] |
| MDL Number | MFCD28138083[1][8] |
| InChI Key | NANUBXRTTQXXDS-UHFFFAOYSA-N[5][8] |
Synthesis via Suzuki-Miyaura Cross-Coupling
A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[10] For 9-(2-Biphenylyl)-10-bromoanthracene, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.[11]
Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 9-(2-Biphenylyl)-10-bromoanthracene
The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.[10][11]
Materials:
-
9,10-Dibromoanthracene
-
2-Biphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (200 proof, absolute)
-
Deionized Water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[10]
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).
-
Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution.[4][11]
-
-
Catalyst Addition and Reaction:
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired 9-(2-Biphenylyl)-10-bromoanthracene.
-
The following diagram outlines the general experimental workflow for the synthesis and purification.
References
- 1. 9-(2-Biphenylyl)-10-bromoanthracene [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-(2-Biphenylyl)-10-bromoanthracene | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. parchem.com [parchem.com]
- 8. 9-(2-Biphenylyl)-10-bromoanthracene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
